2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride
Description
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride is a synthetic organic compound featuring a benzyl-substituted chlorophenyl ether backbone linked to a 3-pyrrolidinylmethyl group, with a hydrochloride salt enhancing solubility. Structurally, it combines aromatic (benzyl, chlorophenyl) and heterocyclic (pyrrolidine) moieties, which are common in bioactive molecules. Its synthesis likely follows methods analogous to Wu et al. (1961), involving alkylation or etherification of pyrrolidinyl precursors .
Properties
IUPAC Name |
3-[(2-benzyl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-6-7-18(21-13-15-8-9-20-12-15)16(11-17)10-14-4-2-1-3-5-14;/h1-7,11,15,20H,8-10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGEVLPTWGOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves multiple steps:
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Formation of the Benzyl Chloride Intermediate
Reaction: Benzyl alcohol is reacted with thionyl chloride (SOCl₂) to form benzyl chloride.
Conditions: This reaction is usually carried out under reflux conditions.
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Nucleophilic Substitution to Form the Ether
Reaction: The benzyl chloride intermediate is reacted with 4-chlorophenol in the presence of a base such as potassium carbonate (K₂CO₃) to form 2-benzyl-4-chlorophenyl ether.
Conditions: This step is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the chlorophenyl group can yield the corresponding phenyl derivative.
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Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Products: Substitution reactions can replace the chlorine atom with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions at room temperature or under reflux.
Reduction: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Materials Science: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of the benzyl and chlorophenyl groups can influence its binding affinity and specificity, while the pyrrolidinylmethyl ether moiety may affect its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Comparisons
A. Benzyl vs. Non-Benzyl Ethers
- Lipophilicity : The benzyl group increases lipophilicity (logP ~3.5 estimated) compared to simpler alkyl ethers (e.g., methyl or ethyl analogs, logP ~1.5–2.0). This enhances membrane permeability but may reduce aqueous solubility.
B. Chlorophenyl vs. Other Aromatic Substituents
- Electron-Withdrawing Effects : The 4-chloro group deactivates the phenyl ring, reducing electrophilic reactivity compared to nitro- or methoxy-substituted analogs. This may decrease unintended covalent binding to biomolecules.
- Steric Influence : The para-chloro substituent minimizes steric hindrance, favoring planar interactions with target proteins compared to ortho-substituted analogs.
C. Pyrrolidinylmethyl vs. Other Amine Moieties
- Basicity : The pyrrolidine nitrogen (pKa ~10.5) is less basic than piperidine (pKa ~11.3), reducing protonation at physiological pH and altering ion-channel interactions.
Comparison with Crown Ether Derivatives
Coumarin-substituted crown ethers (e.g., , Figure 1) share ether linkages but differ in macrocyclic structure and applications.
Biological Activity
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C₁₈H₂₁Cl₂NO
- CAS Number : 1219982-82-7
- Molecular Weight : 336.28 g/mol
This compound interacts with various enzymes and proteins, influencing metabolic pathways. Its biological activity can be summarized as follows:
| Property | Description |
|---|---|
| Enzyme Interaction | Modulates enzyme activity, potentially acting as an inhibitor or activator. |
| Cell Signaling | Influences cell signaling pathways, affecting cellular responses and gene expression. |
| Metabolic Pathways | Engages in metabolic pathways, altering metabolite levels and flux. |
The mechanism of action involves binding to specific biomolecules, which modifies their activity. Key points include:
- Enzyme Binding : The compound can bind to active sites on enzymes, altering their catalytic functions.
- Gene Regulation : It may interact with transcription factors, influencing the transcriptional activity of genes.
- Subcellular Localization : The compound exhibits specific localization patterns that are critical for its biological effects.
In Vitro Studies
Research has demonstrated significant biological activity in various assays:
- Cytotoxicity Assays : The compound was tested on cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation.
- Genotoxicity Tests : Assays such as the Ames test revealed mutagenic potential under certain conditions, suggesting a need for further investigation into its safety profile.
In Vivo Studies
Animal model studies have provided insights into dosage effects:
- At lower doses, beneficial effects on metabolic processes were observed.
- Higher doses resulted in toxicological effects, emphasizing the importance of dosage regulation.
Case Studies
- Case Study on Anticancer Activity : A study involving murine models highlighted the compound's potential in reducing tumor size when administered at optimal doses.
- Toxicological Assessment : Research indicated that prolonged exposure led to adverse effects on liver function in rats, necessitating caution in therapeutic applications.
Research Findings
Recent studies have focused on the following aspects:
- Binding Affinity : Investigations into its binding affinity with various receptors have shown promising results for therapeutic targeting.
- Metabolic Stability : The compound's stability under physiological conditions was assessed, revealing a degradation profile that could influence its efficacy over time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
